molecular formula C11H9N5O4S3 B3845872 [(E)-1-[4-nitro-5-(5-nitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea

[(E)-1-[4-nitro-5-(5-nitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea

Cat. No.: B3845872
M. Wt: 371.4 g/mol
InChI Key: CMMHBTVGLQNGAE-WLRTZDKTSA-N
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Description

[(E)-1-[4-nitro-5-(5-nitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea is a complex organic compound featuring a thiophene ring system with nitro substituents. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of [(E)-1-[4-nitro-5-(5-nitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea involves multiple steps, typically starting with the preparation of the thiophene ring system. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds and cyano esters. Industrial production methods often utilize these reactions under controlled conditions to ensure high yields and purity .

Chemical Reactions Analysis

[(E)-1-[4-nitro-5-(5-nitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various aldehydes and ketones. Major products formed from these reactions include amines, substituted thiophenes, and Schiff bases .

Scientific Research Applications

[(E)-1-[4-nitro-5-(5-nitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of [(E)-1-[4-nitro-5-(5-nitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea involves its interaction with biological molecules. The compound can bind to DNA, disrupting its function and leading to cell death. It can also inhibit enzymes involved in cell growth and replication. The nitro groups play a crucial role in its biological activity, as they can be reduced to reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

[(E)-1-[4-nitro-5-(5-nitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea is unique due to its specific arrangement of nitro groups and thiophene rings. Similar compounds include:

These compounds share similar chemical properties but differ in their specific applications and biological activities.

Properties

IUPAC Name

[(E)-1-[4-nitro-5-(5-nitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O4S3/c1-5(13-14-11(12)21)8-4-6(15(17)18)10(23-8)7-2-3-9(22-7)16(19)20/h2-4H,1H3,(H3,12,14,21)/b13-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMHBTVGLQNGAE-WLRTZDKTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)N)C1=CC(=C(S1)C2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)N)/C1=CC(=C(S1)C2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(E)-1-[4-nitro-5-(5-nitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea
Reactant of Route 2
[(E)-1-[4-nitro-5-(5-nitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea
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[(E)-1-[4-nitro-5-(5-nitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea
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[(E)-1-[4-nitro-5-(5-nitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea
Reactant of Route 5
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[(E)-1-[4-nitro-5-(5-nitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea

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